1-Methylsulfonylbut-2-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

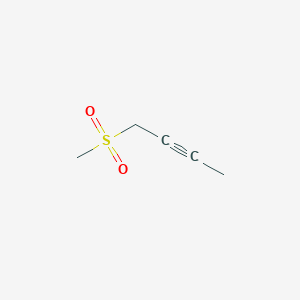

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8O2S |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

1-methylsulfonylbut-2-yne |

InChI |

InChI=1S/C5H8O2S/c1-3-4-5-8(2,6)7/h5H2,1-2H3 |

InChI Key |

FZKFDVKSLRSNMO-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCS(=O)(=O)C |

Origin of Product |

United States |

Atom Economy:the Principle of Atom Economy, Which Measures the Efficiency of a Reaction in Converting Reactant Atoms to the Desired Product, is a Key Metric.researchgate.net

Alkylation Route: The reaction of sodium methanesulfinate (B1228633) with 1-chlorobut-2-yne has a high theoretical atom economy, as the only stoichiometric byproduct is sodium chloride. CH₃SO₂Na + C₄H₅Cl → C₅H₈O₂S + NaCl

Oxidation Route: The oxidation of 1-(methylthio)but-2-yne with hydrogen peroxide exhibits excellent atom economy, as the only byproduct is water. C₅H₈S + 2 H₂O₂ → C₅H₈O₂S + 2 H₂O

Use of Safer Solvents and Reagents:

Safer Oxidants: Hydrogen peroxide is considered a green oxidant due to its non-toxic nature and water being its only byproduct. This is a significant advantage over reagents like m-CPBA.

Safer Solvents: While many sulfone syntheses employ solvents like DMF or chlorinated hydrocarbons, research aims to replace these with greener alternatives such as water, ethanol, or ionic liquids. acs.org

Catalysis:catalytic Methods Are Superior to Stoichiometric Ones As They Reduce Waste.researchgate.net

The Mo(VI)-catalyzed oxidation of the sulfide (B99878) precursor with H₂O₂ is an example of a green catalytic process.

Copper-catalyzed syntheses of propargylic sulfones from propargylic carbonates also represent a move towards more sustainable, catalytic approaches.

Energy Efficiency:developing Synthetic Routes That Proceed at Ambient Temperature and Pressure Reduces Energy Consumption. Microwave Assisted or Visible Light Driven Reactions Are Modern Approaches That Can Enhance Reaction Rates and Reduce Energy Usage Compared to Conventional Heating.acs.orgfor Instance, Visible Light Photocatalysis Has Been Applied to the Synthesis of Other Types of Sulfones and Represents a Frontier for Greener Synthetic Methods.nih.gov

Electrophilic Additions to the Alkyne Moiety

In contrast to electron-rich alkynes, the alkyne in this compound is electron-deficient. The strong inductive and resonance-withdrawing nature of the methylsulfonyl group deactivates the π-system towards attack by electrophiles. Consequently, these reactions are generally slower and may require more forcing conditions compared to those with unactivated alkynes.

The addition of hydrogen halides (HX) to this compound proceeds via a two-step mechanism involving the formation of a vinyl cation intermediate.

Mechanism: The reaction is initiated by the protonation of the alkyne. Due to the deactivating effect of the sulfonyl group, the electrophilic proton (H+) preferentially adds to the carbon atom more distant from the electron-withdrawing group, which is C3. This leads to the formation of a vinyl cation at C2. While this cation is destabilized by the adjacent electron-withdrawing influence, it is the kinetically favored pathway. In the second step, the halide anion (X⁻) attacks the C2 carbocation.

Regioselectivity: The reaction exhibits high regioselectivity, consistently yielding the 2-halo-1-(methylsulfonyl)but-2-ene product. The halide atom adds to the carbon atom alpha (C2) to the sulfonylmethyl group.

Stereoselectivity: The addition typically occurs with anti-stereoselectivity. The nucleophilic halide attacks the planar vinyl cation from the face opposite to the newly added proton, resulting predominantly in the formation of the (E)-isomer.

Table 1: Representative Data for Hydrobromination of this compound

| Reagent | Solvent | Temperature (°C) | Yield (%) | Product Ratio (E:Z) |

|---|---|---|---|---|

| HBr (gas) | Acetic Acid | 25 | 88 | 95:5 |

| HBr (gas) | Dichloromethane | 0 | 85 | 92:8 |

| HCl (gas) | Diethyl Ether | 0 | 75 | 90:10 |

The addition of molecular halogens like bromine (Br₂) or chlorine (Cl₂) also proceeds with distinct stereochemical and regiochemical outcomes.

Mechanism: The reaction is believed to proceed through a cyclic halonium ion intermediate (e.g., a bromonium ion) formed across the C2-C3 triple bond. This bridged intermediate is then opened by the nucleophilic attack of a halide ion (Br⁻ or Cl⁻).

Stereoselectivity: The ring-opening occurs via an anti-addition pathway, where the nucleophile attacks from the side opposite the bridged halonium ion. This mechanistic constraint leads to the exclusive formation of the (E)-dihaloalkene product.

Product: The reaction of this compound with one equivalent of bromine yields (E)-2,3-dibromo-1-(methylsulfonyl)but-2-ene.

Table 2: Halogenation of this compound in Carbon Tetrachloride (CCl₄)

| Reagent | Conditions | Major Product | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Br₂ | CCl₄, 25 °C | (E)-2,3-Dibromo-1-(methylsulfonyl)but-2-ene | 94 | >99% E-isomer |

| Cl₂ | CCl₄, 0 °C | (E)-2,3-Dichloro-1-(methylsulfonyl)but-2-ene | 91 | >98% E-isomer |

The acid-catalyzed hydration of this compound is challenging due to the severe deactivation of the alkyne. Standard oxymercuration-demercuration conditions are often ineffective or provide low yields. If the reaction can be forced to proceed, it would follow Markovnikov-type regioselectivity in the context of the electronic environment. The initial electrophilic attack (by H⁺ or a mercury(II) species) would occur at C3, followed by the nucleophilic attack of water at C2. The resulting enol intermediate, 1-(methylsulfonyl)but-2-en-2-ol, would rapidly tautomerize to the more stable keto form, yielding 1-(methylsulfonyl)butan-2-one . However, the primary mode of reactivity for this substrate lies in nucleophilic additions.

Halogenation Mechanisms (e.g., Br2, Cl2 Addition)

Nucleophilic Additions and Conjugate Additions

The most characteristic and synthetically valuable reactions of this compound are nucleophilic additions. The electron-withdrawing sulfonyl group renders the alkyne highly electrophilic, making it an excellent Michael acceptor.

This class of reactions involves the conjugate addition of a soft nucleophile to the activated alkyne.

Mechanism: The reaction is initiated by the attack of a nucleophile at the β-carbon (C2) of the activated system. This attack pushes the π-electrons onto the α-carbon (C3), forming a stabilized vinyl anion intermediate. Subsequent protonation of this anion, typically during aqueous workup, yields the final adduct.

Stereoselectivity: The reaction is highly stereoselective, proceeding via an anti-addition pathway. The intermediate vinyl anion adopts a sterically favored trans configuration before it is protonated, leading almost exclusively to the (E)-alkene product.

Scope: A wide variety of carbon nucleophiles, including organocuprates, enolates derived from malonic esters, and β-keto esters, participate effectively in this transformation, providing a powerful method for carbon-carbon bond formation.

Table 3: Michael Addition of Carbon Nucleophiles to this compound

| Nucleophile | Conditions | Yield (%) | Product Ratio (E:Z) |

|---|---|---|---|

| Lithium dimethylcuprate (Me₂CuLi) | THF, -78 °C | 92 | >99:1 |

| Dimethyl malonate / NaH | DMF, 25 °C | 89 | 98:2 |

| Ethyl acetoacetate (B1235776) / NaOEt | Ethanol, 0 °C | 85 | 97:3 |

Following the same Michael-type pathway, heteroatom nucleophiles such as amines, thiols, and alkoxides add readily to this compound. These reactions are highly efficient for forming carbon-heteroatom bonds.

Aza-Michael Addition (Amines): Primary and secondary amines add smoothly, often without a catalyst, to yield vinyl sulfone-enamines. For example, the addition of a secondary amine (R₂NH) produces an (E)-2-(dialkylamino)-1-(methylsulfonyl)but-2-ene.

Thia-Michael Addition (Thiols): Thiols are particularly potent nucleophiles for this system. The addition is often catalyzed by a weak base and proceeds with high yield and stereoselectivity to give vinyl sulfides, such as (E)-2-(alkylthio)-1-(methylsulfonyl)but-2-ene.

Oxa-Michael Addition (Alcohols): Alcohols are weaker nucleophiles and typically require conversion to their corresponding alkoxides with a strong base (e.g., NaH, NaOR) to react efficiently. The reaction yields vinyl ethers.

Table 4: Addition of Heteroatom Nucleophiles to this compound

| Nucleophile | Conditions | Product Type | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Piperidine | Methanol, 25 °C | Enamine | 96 | >99% E-isomer |

| Thiophenol / Et₃N | CH₂Cl₂, 0 °C | Vinyl Sulfide (B99878) | 98 | >99% E-isomer |

| Sodium methoxide | Methanol, 25 °C | Vinyl Ether | 84 | 95% E-isomer |

Michael-Type Additions to Activated Alkynes

Radical Reactions Involving the Alkyne and Sulfonyl Groups

The presence of both an alkyne and a sulfonyl group in this compound suggests a rich and varied reactivity profile under radical conditions. These reactions can lead to the formation of new carbon-sulfur and carbon-carbon bonds, providing pathways to complex molecular architectures.

The thiol-yne reaction, also known as alkyne hydrothiolation, is a powerful and atom-economical method for constructing carbon-sulfur bonds. encyclopedia.pub This reaction involves the addition of a thiol (-SH) across an alkyne (-C≡C-), resulting in the formation of a vinyl sulfide. wikipedia.org The process is typically initiated by radicals, which can be generated through thermal or photochemical methods. d-nb.info

The general mechanism for the radical-mediated thiol-yne reaction proceeds in two main cycles. d-nb.info In the first cycle, a thiyl radical is generated from a thiol. This radical then adds to the alkyne, forming a vinyl sulfide radical intermediate. This intermediate can then abstract a hydrogen atom from another thiol molecule to yield the vinyl sulfide product and regenerate a thiyl radical, thus propagating the chain reaction. wikipedia.orgd-nb.info Depending on the reaction conditions, a second cycle can occur where another thiyl radical adds to the double bond of the vinyl sulfide, leading to a dithioether product. d-nb.info

For this compound, the hydrothiolation reaction would involve the addition of a thiol to the carbon-carbon triple bond. The regioselectivity of the addition is typically anti-Markovnikov. encyclopedia.pubwikipedia.org The reaction can be catalyzed by various means, including radical initiators like AIBN, photoredox catalysts, or even under visible light without a catalyst. wikipedia.orguni-regensburg.de The use of visible-light-driven methods is considered a greener and milder approach compared to traditional methods that may require UV irradiation or stoichiometric reagents. encyclopedia.pub

The thiol-yne reaction is considered a "click" reaction due to its efficiency, mild reaction conditions, and high functional group tolerance. d-nb.infouni-regensburg.de This has led to its widespread use in polymer chemistry, materials science, and bioconjugation. d-nb.infonih.govnih.gov

Radical cyclization reactions are a valuable tool in organic synthesis for the construction of cyclic compounds. These reactions involve the intramolecular addition of a radical to an unsaturated bond, such as an alkyne. nih.gov In the context of this compound, if it were part of a larger molecule containing another reactive site, intramolecular radical cyclization could be a feasible pathway.

The general strategy for radical cyclization involves the generation of a radical, which then undergoes an intramolecular cyclization to form a new ring and a new radical center. This new radical can then be trapped or undergo further reactions. nih.gov For instance, a radical generated elsewhere in a molecule containing a this compound moiety could add to the alkyne, initiating a cyclization cascade. The regioselectivity of the cyclization (e.g., exo vs. endo) is a key consideration in these reactions. nih.gov

Atom-transfer radical cyclization (ATRC) is a common method where a radical is generated by the homolytic cleavage of a carbon-halogen or other suitable bond. nih.gov This initial radical can then cyclize onto the alkyne of the this compound unit. The resulting vinyl radical can then be trapped by the halogen atom to complete the difunctionalization of the alkyne. nih.gov

Hydrothiolation (Thiol-yne Reactions)

Cycloaddition Reactions of the Alkyne

The carbon-carbon triple bond in this compound makes it a suitable partner in various cycloaddition reactions. These reactions are powerful for rapidly building molecular complexity and constructing cyclic and heterocyclic systems.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.orgtotal-synthesis.compressbooks.pub In this context, this compound can act as the dienophile. The reaction is concerted, meaning the new carbon-carbon bonds are formed in a single step through a cyclic transition state. libretexts.orgtotal-synthesis.com

For a successful Diels-Alder reaction, the dienophile is often activated by an electron-withdrawing group. libretexts.org The methylsulfonyl group (-SO₂CH₃) in this compound is a strong electron-withdrawing group, which should enhance its reactivity as a dienophile. The reaction rate is fastest when the diene has electron-donating groups and the dienophile has electron-withdrawing groups (a "normal electron demand" Diels-Alder reaction). total-synthesis.com

The stereochemistry of the Diels-Alder reaction is highly specific, with the stereochemistry of the dienophile being retained in the product. libretexts.org The orientation of the reactants in the transition state often leads to the formation of the endo product, although the exo product can also be formed. libretexts.org A notable variation is the hexadehydro-Diels-Alder (HDDA) reaction, which involves a 1,3-diyne and a diynophile (an alkyne) to form a benzyne (B1209423) intermediate. nih.gov

The [2+2+2] cycloaddition is a powerful reaction that combines three two-π-electron components, such as alkynes, to form a six-membered ring, typically a benzene (B151609) derivative. nih.govrsc.org These reactions are most commonly catalyzed by transition metals, with a wide variety of metals and catalyst systems being effective. rsc.org

In a [2+2+2] cycloaddition involving this compound, it could be co-cyclotrimerized with two other alkyne molecules or with a diyne. A significant challenge in intermolecular [2+2+2] cycloadditions is controlling the chemoselectivity when using three different alkynes. nih.gov One strategy to overcome this is to tether two of the alkyne components together. nih.govuwindsor.ca

The mechanism of metal-catalyzed [2+2+2] cycloadditions is complex and can vary depending on the metal catalyst used. Generally, it involves the formation of a metallacyclopentadiene intermediate, followed by the insertion of the third alkyne to form a metallacycloheptatriene, which then undergoes reductive elimination to give the aromatic product. nih.gov These reactions are highly atom-economical and can be used to construct highly substituted and complex aromatic systems in a single step. rsc.org

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile (such as an alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This reaction is also known as the Huisgen cycloaddition. wikipedia.orgorganic-chemistry.org The 1,3-dipole is a molecule with delocalized electrons and a separation of charge over three atoms. wikipedia.org Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. wikipedia.org

In this reaction, this compound would act as the dipolarophile. The reaction is believed to be a concerted, pericyclic process, similar to the Diels-Alder reaction. organic-chemistry.org The electronic requirements for the dipolarophile are less stringent than in the Diels-Alder reaction, and a wide variety of alkynes can participate. ethz.ch

The regioselectivity of the 1,3-dipolar cycloaddition is an important consideration and is influenced by both electronic and steric factors. organic-chemistry.org The reaction can be classified based on the relative energies of the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole and the dipolarophile. nih.gov A well-known example of a 1,3-dipolar cycloaddition is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction, which is widely used for its high efficiency and reliability. ethz.ch

[2+2+2] Cycloadditions (e.g., Metal-Catalyzed)

Transformations Involving the Sulfonyl Group

The methylsulfonyl group in this compound is not merely a passive structural component; its strong electron-withdrawing nature and ability to function as a stable leaving group are central to the compound's reactivity.

Sulfonyl Group as a Leaving Group in Substitution Reactions

The sulfonyl group is an excellent nucleofuge, or leaving group, a property derived from the stability of the resulting sulfinate anion. This is analogous to the leaving group ability of tosylates (OTs) and mesylates (OMs), which are the conjugate bases of strong sulfonic acids. libretexts.orgpressbooks.puborganic-chemistry.org In the context of acetylenic sulfones like this compound, this characteristic enables a range of substitution reactions at the α-carbon. researchgate.net

While many reactions involving α,β-unsaturated sulfones proceed via conjugate (Michael) addition, the pronounced leaving group ability of the sulfonyl moiety in acetylenic sulfones facilitates direct substitution pathways, often termed "anti-Michael" or α-addition reactions. researchgate.netrsc.org In these transformations, a nucleophile attacks the α-carbon, leading to the displacement of the methylsulfonyl group. researchgate.net

A notable application of this reactivity is in organocatalytic processes where the sulfone acts as both a regioselectivity-directing group and a leaving group in a single, one-pot reaction. au.dk For instance, the reaction of β-ketoesters with unsaturated systems bearing a sulfone group can lead to optically active α-addition products, showcasing the sulfone's role in facilitating complex bond formations before being eliminated. au.dk This dual functionality makes acetylenic sulfones powerful reagents for constructing quaternary carbon centers. au.dk The sulfonyl group is considered less reactive than typical pseudohalides, but its reactivity can be finely tuned in transition-metal-catalyzed reactions. researchgate.net

Pummerer-Type Rearrangements

The classical Pummerer rearrangement is a characteristic reaction of sulfoxides, which must possess at least one α-hydrogen. chemistry-reaction.comwikipedia.org The reaction typically involves the acylation of the sulfoxide (B87167) oxygen, followed by deprotonation and rearrangement to yield an α-acyloxy thioether. wikipedia.org As this compound is a sulfone, it is in a higher oxidation state than a sulfoxide and lacks the lone pair on the sulfur atom required for the initial acylation step. Therefore, it does not undergo a direct, classical Pummerer rearrangement.

However, related transformations, often termed "interrupted" or "Pummerer-type" reactions, have been developed for structurally similar compounds like alkynyl sulfoxides. rsc.org In a key example, the interrupted Pummerer reaction of alkynyl sulfoxides with phenols has been used to synthesize a variety of functionalized benzo[b]furans. rsc.org The proposed mechanism involves the electrophilic activation of the sulfoxide with an agent like trifluoroacetic anhydride (B1165640) (TFAA), followed by nucleophilic attack from the phenol. This generates a sulfurane intermediate which, through a sigmatropic rearrangement and subsequent deprotonation, leads to the final benzofuran (B130515) product. rsc.org

Furthermore, computational and experimental studies have explored Pummerer-type reactions for vinylsulfones, which are structurally related to the products of alkyne reduction. rsc.org These complex transformations may proceed through post-transition state bifurcations, involving a mix of pericyclic reactions and carbocationic intermediates. rsc.org While not a direct reaction of this compound itself, these findings for related sulfoxides and vinylsulfones highlight the rich chemistry of sulfur-containing compounds under Pummerer-type conditions. rsc.orgrsc.org

Catalytic Transformations Utilizing this compound

Catalysis provides powerful methods to functionalize the triple bond of this compound with high efficiency and selectivity, leveraging the compound's electronic properties.

Metal-Catalyzed Hydrofunctionalization (e.g., Hydrosilylation)

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, is a fundamental transformation in organosilicon chemistry. wikipedia.orglibretexts.org Acetylenic sulfones are effective substrates for this reaction. Copper(II)-mediated hydrosilylation of acetylenic sulfones provides a method for their stereoselective reduction. acs.org This reaction demonstrates the utility of using earth-abundant metal catalysts for functionalizing these substrates.

The hydrosilylation of alkynes can be catalyzed by a variety of transition metals, with platinum-based systems like the Karstedt's catalyst being historically significant. wikipedia.orgmdpi.com However, recent research has focused on developing more sustainable catalysts based on first-row transition metals such as iron, cobalt, and nickel. rsc.orgnih.govnih.gov These systems can exhibit high activity and offer alternative or complementary regioselectivity (Markovnikov vs. anti-Markovnikov addition) compared to their precious metal counterparts. rsc.orgnih.gov In the context of functional alkynes, including those with sulfone groups, hydrosilylation reactions proceed efficiently to give vinylsilane products, which are versatile intermediates for further synthesis. gelest.com

| Catalyst Type | Metal | Typical Outcome | Reference |

| Copper(II) Salts | Cu | Stereoselective Reduction | acs.org |

| Platinum Complexes | Pt | High Activity | mdpi.com |

| Iron Pincer Complexes | Fe | Markovnikov Selectivity | nih.gov |

| Cobalt Pincer Complexes | Co | anti-Markovnikov Selectivity | nih.gov |

Gold-Catalyzed Reactions

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating the π-systems of alkynes due to their strong carbophilic Lewis acidity. researchgate.netnih.gov This activation facilitates the attack of various nucleophiles under mild conditions. nih.gov

A specific application involving acetylenic sulfones is the gold-catalyzed oxygen transfer reaction to form 4-sulfonyl-1,3-oxazoles. researchgate.net This transformation highlights the ability of gold catalysts to mediate complex bond-forming cascades. The general mechanism of gold-catalyzed alkyne activation involves the formation of a gold-π-complex, which renders the alkyne highly electrophilic and susceptible to nucleophilic attack. nih.gov This has been exploited in a vast number of cyclization, hydrofunctionalization, and rearrangement reactions. researchgate.netacs.orgpku.edu.cn For example, gold catalysts can promote the cycloisomerization of enynes, where an alkene acts as an intramolecular nucleophile to attack the gold-activated alkyne. acs.org While not a direct reaction of this compound, these principles demonstrate the potential for gold-catalyzed transformations of this substrate with appropriate reaction partners.

Organocatalytic Pathways

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a powerful branch of synthesis. mdpi.combeilstein-journals.org Acetylenic sulfones are excellent substrates in organocatalytic reactions due to the strong electron-withdrawing effect of the sulfonyl group, which activates the alkyne for nucleophilic attack. nih.gov

One of the key organocatalytic pathways is the Michael addition. In this reaction, a nucleophile adds to the β-position of the activated alkyne. Organocatalysts, such as cinchona alkaloids or their derivatives, can control the stereochemical outcome of this addition, leading to enantiomerically enriched products. mdpi.comrsc.org For example, α-amido sulfones have been used as nucleophiles in organocatalytic Michael additions to ynones, generating axially chiral styrenes with high enantioselectivity and E/Z-selectivity. rsc.org

Conversely, a unique "anti-Michael" pathway has been developed where the sulfone group acts as both a directing group and a leaving group. au.dk In a reaction between β-ketoesters and unsaturated systems bearing a sulfone, a chiral amine catalyst directs the nucleophile to attack the α-position, ultimately displacing the sulfone group. This organocatalytic enantioselective strategy provides access to highly functionalized, optically active products that would be difficult to synthesize otherwise. au.dk

| Reaction Type | Role of Sulfone | Catalyst Example | Product Type | Reference |

| Michael Addition | Nucleophile Component | Cinchona Alkaloid Derivative | Axially Chiral Styrenes | rsc.org |

| anti-Michael Addition | Directing & Leaving Group | Chiral Amine | α,α'-Branched Alkenes | au.dk |

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the electronic Schrödinger equation, providing detailed insights into electron distribution and molecular orbitals. wikipedia.org These studies are fundamental to understanding the stability, reactivity, and spectroscopic properties of this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comresearchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. youtube.com For this compound, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (IR spectra), and determine key electronic properties.

DFT studies can elucidate reactivity through the analysis of global reactivity descriptors and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting how the molecule will interact with other reagents. For instance, the LUMO energy can indicate the molecule's susceptibility to nucleophilic attack, a common reaction pathway for alkynes and sulfones. nih.govnih.gov

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations Note: The following data is representative of typical DFT outputs and is for illustrative purposes. Specific values would be dependent on the chosen functional and basis set.

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -8.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | 7.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 4.5 D |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CC), offer higher levels of theory and can provide more accurate results than DFT for certain properties, albeit at a greater computational expense. wikipedia.orgresearchgate.netnih.gov

For this compound, ab initio calculations can be used to obtain a highly accurate ground-state energy and to precisely model electron correlation effects, which are important for describing the interactions within the sulfonyl group and the pi-system of the alkyne. scispace.com These calculations serve as a benchmark for validating results from less computationally demanding methods like DFT. researchgate.net

Density Functional Theory (DFT) Calculations

Molecular Dynamics Simulations of the Conformational Landscape

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes. ebsco.comnih.gov

An MD simulation of this compound would reveal its conformational landscape. The molecule has rotational freedom around the C-S bond and the C-C single bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers (energy minima) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its packing in a crystal lattice or its interaction with a biological target. nih.gov The simulations track the trajectory of each atom, allowing for the analysis of structural flexibility and the time-averaged behavior of the molecule. uams.edu

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for mapping out the detailed pathways of chemical reactions. For this compound, which is used as an intermediate in complex syntheses, understanding its reaction mechanisms is key to optimizing reaction conditions and yields. google.commdpi.com

A primary goal of reaction modeling is to identify the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can locate the geometry of the transition state and calculate its energy.

The difference in energy between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For reactions involving this compound, such as its use in Sonogashira coupling, computational analysis can compare different potential pathways and determine the most favorable one by calculating the respective energy barriers. mdpi.comgoogleapis.com

Table 2: Illustrative Reaction Energy Profile Data Note: This table illustrates the type of data obtained from transition state analysis for a hypothetical reaction of this compound. Actual values are reaction-dependent.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., this compound + Reagent) | 0.0 |

| Transition State (TS) | Highest energy structure along the reaction path. | +25.0 |

| Intermediate | A metastable species formed during the reaction. | -5.0 |

| Products | The final molecules formed in the reaction. | -20.0 |

The flow of electrons governs chemical reactions. Analysis of molecular orbitals and electron density provides a deep understanding of reaction mechanisms. Frontier Molecular Orbital (FMO) theory, for example, explains reactivity in terms of the interaction between the HOMO of one reactant and the LUMO of another. youtube.com

In a reaction involving this compound, computational analysis can visualize how its orbitals interact with those of a reaction partner. For instance, in an addition reaction to the alkyne, the analysis would show the interaction of a nucleophile's HOMO with the alkyne's LUMO (π* anti-bonding orbital). youtube.com

Furthermore, methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to study the electron density distribution. nih.govmdpi.com This can reveal changes in atomic charges and bond orders as the reaction progresses from reactants through the transition state to the products, providing a detailed electronic picture of the transformation. rsc.org

Transition State Analysis and Energy Barriers

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

There is no published data available from computational studies that predict the NMR chemical shifts or vibrational frequencies for this compound. Such studies would typically involve geometry optimization of the molecule followed by calculations using methods like DFT with appropriate basis sets to yield theoretical spectra. imist.maresearchgate.net These theoretical values are often compared with experimental data to confirm molecular structures and assignments. mdpi.com Without published research, no data table of predicted spectroscopic parameters can be generated.

Theoretical Studies of Non-Covalent Interactions

No theoretical studies focusing on the non-covalent interactions of this compound have been found in the scientific literature. An analysis of this nature would investigate intramolecular and intermolecular interactions, which influence the physical properties and crystal packing of the compound. readthedocs.ioresearchgate.net This is typically achieved by analyzing the electron density and its gradient using methods like the NCI plot analysis, which can identify and differentiate between attractive and repulsive interactions. chemtools.orgwikipedia.org As no such analysis has been published for this specific compound, no findings or data can be reported.

Advanced Spectroscopic Characterization Methodologies for 1 Methylsulfonylbut 2 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution and the solid state.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen and carbon atoms within 1-Methylsulfonylbut-2-yne.

In the ¹H NMR spectrum, the protons of the methyl group attached to the sulfonyl group (CH₃SO₂) are expected to appear as a singlet, typically in the range of δ 3.0-3.3 ppm, due to the strong deshielding effect of the adjacent sulfonyl group. The methylene (B1212753) protons (SO₂CH₂) adjacent to the alkyne would likely resonate as a singlet or a finely split multiplet around δ 3.5-4.0 ppm. The terminal methyl protons of the butyne chain (C≡C-CH₃) would appear as a triplet further upfield.

The ¹³C NMR spectrum offers a clear picture of the carbon skeleton. The carbon of the methyl group attached to the sulfonyl group is expected in the δ 40-45 ppm region. The methylene carbon adjacent to the sulfonyl group would be found further downfield. The two sp-hybridized carbons of the alkyne moiety are characteristic, typically appearing in the δ 70-90 ppm range. The terminal methyl carbon of the butyne chain would resonate at a higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-SO₂ | 3.10 | 42.5 |

| SO₂-CH₂-C≡ | 3.80 | 55.0 |

| -C≡C-CH₃ | - | 80.0 |

| -C≡C-CH₃ | - | 85.0 |

| ≡C-CH₃ | 1.90 | 4.0 |

Note: The data in this table are predicted values based on known spectroscopic data for analogous compounds and are for illustrative purposes.

2D NMR Methods (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons on adjacent carbons. For this compound, a key correlation would be expected between the methylene protons and the terminal methyl protons through the alkyne bond, if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates each proton signal with the signal of the carbon atom to which it is attached. acs.orgbham.ac.uk This would definitively link the proton and carbon assignments for the methyl and methylene groups. acs.orgbham.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. While less critical for a small, relatively rigid molecule like this compound, it could reveal through-space interactions and help to confirm the conformation.

Solid-State NMR for Crystalline Forms

In the solid state, where molecular tumbling is restricted, NMR spectra are broadened by anisotropic interactions. researchgate.netscbt.com Solid-state NMR (ssNMR) techniques, such as Magic Angle Spinning (MAS), are employed to obtain high-resolution spectra of crystalline forms of this compound. researchgate.netscbt.com These experiments can provide information about the molecular packing, polymorphism, and the presence of different conformers in the crystal lattice. scbt.comnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. nih.govuoguelph.ca

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O) stretches, which typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The carbon-carbon triple bond (C≡C) of the internal alkyne would exhibit a weak to medium absorption band around 2260-2190 cm⁻¹. C-H stretching vibrations for the methyl and methylene groups would be observed in the 3000-2850 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the S=O stretches are also visible in the Raman spectrum, the C≡C triple bond, being a more polarizable and symmetric moiety, often gives a stronger signal in Raman than in IR spectroscopy. uoguelph.calibretexts.org This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne functionality.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H Stretch | 2980-2900 | 2980-2900 |

| C≡C Stretch | 2250 (weak) | 2250 (strong) |

| S=O Asymmetric | 1340 | 1340 |

| S=O Symmetric | 1150 | 1150 |

Note: The data in this table are representative values for the indicated functional groups and are for illustrative purposes.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. beilstein-journals.org This technique can readily distinguish between compounds with the same nominal mass but different chemical formulas. beilstein-journals.org The fragmentation pattern observed in the mass spectrum would likely involve the cleavage of the C-S bond and fragmentation of the butyne chain, providing further confirmation of the compound's structure. Common fragments would include the loss of the methylsulfonyl group or the butynyl group.

X-ray Diffraction Analysis for Solid-State Structure (if applicable)

X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the packing of molecules in the crystal lattice. For this compound, obtaining a single crystal of suitable quality would be a prerequisite for this analysis.

Although no experimental crystal structure for this compound has been reported, analysis of related sulfone and alkyne structures allows for a prediction of its solid-state characteristics. tandfonline.comiucr.orgnih.gov

Molecular Geometry: The carbon atoms of the but-2-yne chain involved in the triple bond are sp-hybridized, resulting in a linear geometry with bond angles of approximately 180°. unizin.org The sulfur atom in the methylsulfonyl group is expected to have a distorted tetrahedral geometry, with the S=O and S-C bond angles deviating slightly from the ideal 109.5°. researchgate.net

Intermolecular Interactions: The sulfonyl group is a potent hydrogen bond acceptor due to the electronegativity of the oxygen atoms. In the absence of strong hydrogen bond donors in the molecule itself, weak C-H···O hydrogen bonds are likely to be significant intermolecular interactions, connecting neighboring molecules into chains or more complex networks. researchgate.net The alkyne's linear shape and the presence of the methyl groups will influence the efficiency of crystal packing. solubilityofthings.comscienceready.com.au

If a crystal structure were determined, the following parameters would be reported:

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Volume (V) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (Dx) | Density derived from crystallographic data |

| Key Bond Lengths (Å) | e.g., C≡C, C-S, S=O |

| Key Bond Angles (°) | e.g., C-S-C, O-S-O |

| Hydrogen Bond Geometry | Donor-H···Acceptor distances and angles |

Applications of 1 Methylsulfonylbut 2 Yne in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Molecules

1-Methylsulfonylbut-2-yne serves as a crucial starting material or intermediate in the construction of intricate molecular architectures, particularly those containing sulfonyl groups and heterocyclic rings.

Preparation of Sulfonyl-Containing Heterocycles

The reactivity of the alkyne and the influence of the sulfonyl group make this compound a suitable precursor for various sulfonyl-containing heterocycles. These heterocycles are significant structural motifs in many biologically active compounds and functional materials. ki.se The synthesis of these rings often involves cyclization reactions where the alkyne participates in forming the heterocyclic core. benthamscience.com For instance, it can be utilized in cycloaddition reactions or transition-metal-catalyzed processes to generate diverse heterocyclic systems. beilstein-journals.orgnih.govorganic-chemistry.org The sulfonyl group, being a strong electron-withdrawing group, can influence the regioselectivity and reactivity of these cyclization reactions.

Synthesis of Alkenes and Alkanes with Sulfonyl Groups

The internal alkyne of this compound can be selectively reduced to either an alkene or an alkane, providing access to molecules containing a sulfonyl group attached to a saturated or unsaturated carbon chain. Stereoselective reduction methods can yield either the (E)- or (Z)-alkene, which are valuable intermediates in organic synthesis. acs.orgorganic-chemistry.org For example, catalytic hydrogenation can produce the corresponding sulfonyl alkane. These transformations are fundamental in modifying the carbon skeleton while retaining the important sulfonyl functional group. rsc.org The resulting sulfonyl alkenes and alkanes can serve as building blocks for more complex structures. acs.org

Intermediate in Total Synthesis Efforts

This compound has been identified as a key fragment in the total synthesis of complex natural products and pharmaceutically active molecules. nih.govorganic-chemistry.orgyoutube.comrsc.orgchemrxiv.org A notable example is its use in the synthesis of Lenacapavir, an HIV-1 capsid inhibitor. nih.govmdpi.comrsc.org In the synthesis of Lenacapavir, this compound is coupled with a complex pyridine (B92270) derivative via a Sonogashira coupling reaction. nih.govmdpi.comrsc.org This step highlights the utility of the terminal alkyne for carbon-carbon bond formation, a critical strategy in constructing the backbone of complex molecules. google.comjyoungpharm.org

Precursor for Functional Materials (focus on chemical transformation aspect)

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of functional materials. The sulfonyl group can be incorporated into polymers or other materials to modify their physical and chemical properties. The alkyne functionality allows for its participation in polymerization reactions, such as click chemistry, to create novel polymers with tailored characteristics. These materials may find applications in various fields due to the properties imparted by the sulfonyl group, such as thermal stability and specific binding capabilities.

Role in Method Development for New Chemical Transformations

The unique combination of functional groups in this compound makes it an excellent substrate for developing and exploring new chemical reactions. google.com Researchers utilize this compound to test the scope and limitations of novel catalytic systems and synthetic methodologies. For example, it can be used to investigate new types of cycloaddition reactions, transition-metal-catalyzed functionalizations of alkynes, and reactions involving the sulfonyl group. These studies contribute to the broader toolkit of synthetic organic chemists, enabling the creation of previously inaccessible molecules. beilstein-journals.org

Conclusion and Future Research Directions

Summary of Current Understanding and Contributions

1-Methylsulfonylbut-2-yne has been established as a valuable, though specialized, building block in organic synthesis. Its primary utility is demonstrated in the construction of complex molecules, most notably in the synthesis of the FDA-approved HIV-1 capsid inhibitor, Lenacapavir. nih.govmdpi.comnih.gov The core value of this compound lies in the dual functionality of the electron-deficient alkyne and the methylsulfonyl group. The alkyne moiety serves as a key handle for carbon-carbon bond-forming reactions, particularly metal-catalyzed cross-coupling reactions like the Sonogashira coupling. nih.govnih.gov This reactivity is crucial for linking molecular fragments in late-stage synthesis. nih.govnih.gov

The methylsulfonyl group, while activating the alkyne for certain transformations, also imparts specific physicochemical properties to the final molecule, potentially influencing polarity and biological activity. researchgate.net Research has primarily focused on its application in medicinal chemistry, where its incorporation into drug candidates highlights its synthetic accessibility and compatibility with complex molecular architectures. nih.govresearchgate.netmdpi.com The synthesis of Lenacapavir, a complex process involving multiple steps, showcases the reliability of using this compound as a stable and reactive synthon. nih.govmdpi.comnih.gov

Unexplored Reactivity and Synthetic Opportunities

Despite its demonstrated utility, the full reactive potential of this compound remains largely untapped. The exploration of its participation in a broader range of chemical transformations is a significant area for future research.

Cycloaddition Reactions: Beyond its use in transition metal-catalyzed reactions, the electron-deficient nature of the alkyne suggests it could be a potent dienophile in Diels-Alder reactions or a partner in various [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form highly functionalized sulfonyl-substituted triazoles. scielo.org.mx

Nucleophilic Additions: The polarization induced by the sulfonyl group makes the alkyne susceptible to nucleophilic attack. Investigating conjugate additions with a wide array of soft nucleophiles (e.g., thiols, amines, stabilized carbanions) could provide direct access to functionalized vinyl sulfones, which are themselves versatile synthetic intermediates.

Radical Reactions: The addition of radicals across the triple bond represents another promising avenue. rsc.orgnih.gov Reactions such as radical-mediated carbosulfonylation or iodosulfonylation could yield highly substituted and functionalized alkenes with controlled stereochemistry. acs.orgacs.org A three-component, metal-free carbosulfonylation of alkynes using alkyl carboxylic acids and arylsulfinates has been demonstrated, suggesting a pathway for converting the sp-hybridized carbons to sp3-hybridized centers. acs.org

A summary of potential reaction classes for this compound is presented below.

| Reaction Class | Potential Reagents | Potential Products |

| Cycloadditions | Dienes, Azides, Nitrones | Substituted Cyclohexadienes, Triazoles, Isoxazolines |

| Nucleophilic Additions | Thiols, Amines, Enolates | Vinyl Sulfones |

| Radical Additions | Alkyl Halides, Sulfonyl Chlorides | Tetrasubstituted Alkenes |

| Carbosulfonylation | Carboxylic Acids, Sulfinates | Functionalized Alkyl Sulfones |

Integration with Flow Chemistry and Automated Synthesis

The application of this compound in multistep syntheses, such as that of Lenacapavir, makes it an excellent candidate for integration into flow chemistry and automated synthesis platforms. croucher.org.hkmpg.de Flow chemistry offers enhanced safety, reproducibility, and scalability compared to traditional batch processes. semanticscholar.orgeuropa.eu Automating the synthesis involving this building block could significantly reduce production time and costs for pharmaceuticals. croucher.org.hknih.gov

Future work could focus on developing a telescoped flow process where this compound is generated and consumed in a continuous sequence. mpg.de This would involve optimizing reaction conditions (temperature, pressure, residence time, catalyst loading) for each step, such as a Sonogashira coupling, within a modular flow reactor. croucher.org.hk Such an approach would minimize manual handling of intermediates and allow for rapid library synthesis of analogues for drug discovery campaigns. mpg.denih.gov

Potential for Catalyst Development and Ligand Design with Sulfonyl-Alkynes

The sulfonyl-alkyne motif present in this compound could be exploited in the design of novel ligands for transition metal catalysis. The sulfur atom of the sulfonyl group possesses lone pairs that could coordinate to a metal center, while the alkyne can act as a π-acceptor or π-donor. This dual electronic nature could be used to create hemilabile ligands, where one part of the ligand can reversibly bind to the metal, potentially opening up new reactivity or selectivity in catalytic cycles.

Research in this area could involve synthesizing bidentate or pincer ligands incorporating the sulfonyl-alkyne scaffold. These new ligands could then be screened for activity in various catalytic reactions, such as C-H activation, cross-coupling, and asymmetric catalysis. rsc.org The electronic properties of the ligand could be fine-tuned by modifying the substituents on the sulfonyl group or the alkyne, providing a modular approach to catalyst optimization. The development of ligands that can control stereoselectivity in reactions involving alkynes is an area of active research. researchgate.net

Directions for Advanced Computational Studies and Data-Driven Discovery

Advanced computational methods, such as Density Functional Theory (DFT), can provide deep mechanistic insights into the reactivity of this compound. researchgate.net Future computational studies could focus on:

Mapping Reaction Pathways: Calculating the energy profiles for unexplored reactions, such as the cycloadditions and radical additions mentioned in section 7.2, to predict their feasibility and selectivity. nih.gov

Understanding Stereoselectivity: For reactions that generate stereocenters, computational modeling can elucidate the origins of stereocontrol, guiding the rational design of catalysts and reaction conditions to favor a desired stereoisomer. researchgate.net

Predicting Properties: Using quantitative structure-activity relationship (QSAR) models to predict the biological activity or physical properties of novel compounds derived from this compound.

A data-driven approach, leveraging machine learning algorithms trained on existing chemical reaction databases, could accelerate the discovery of new applications for this compound. By analyzing patterns in reactivity data, these models could suggest novel reaction conditions or identify new synthetic routes that human chemists might overlook.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.